Ethyl 3-bromoisonicotinate
Overview
Description
Ethyl 3-bromoisonicotinate is a chemical compound with the CAS Number: 13959-01-8 and Molecular Weight: 230.06 . It is stored in dry conditions at 2-8°C . The compound is in liquid form .
Synthesis Analysis
The synthesis of Ethyl 3-bromoisonicotinate involves the use of triethylamine in tetrahydrofuran at 0°C for 1 hour. This is followed by the addition of ammonia in tetrahydrofuran for 0.25 hours .Molecular Structure Analysis
Ethyl 3-bromoisonicotinate contains a total of 20 bonds, including 12 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ester, and 1 Pyridine .Chemical Reactions Analysis
The bromination of organic molecules, such as Ethyl 3-bromoisonicotinate, has been extensively studied. The electrochemical oxidation of bromide to bromine is a viable strategy to reduce waste by avoiding chemical oxidants .Physical And Chemical Properties Analysis
Ethyl 3-bromoisonicotinate has a molecular weight of 230.06 . It is a liquid at room temperature . The compound is stored at a temperature between 2-8°C .Scientific Research Applications
1. Chemistry Education
Ethyl 3-bromoisonicotinate and its derivatives have been referenced in educational contexts, particularly in chemistry teaching. A study emphasized the practicality of incorporating research study topics like Ethyl bromide in chemistry classes to enhance student involvement and understanding of the subject matter through class discussions and research method summarizations (Han Li-rong, 2010).
2. Polymerization Processes
In polymer science, Ethyl 3-bromoisonicotinate-related compounds have been used in polymerization processes. For instance, Ethyl-3-(acryloyloxy)methyloxetane, a compound related to Ethyl 3-bromoisonicotinate, was polymerized using Atom Transfer Radical Polymerization (ATRP), showcasing the role of ethyl and bromo groups in such chemical processes (N. K. Singha, B. Ruiter, U. Schubert, 2005).
3. Catalysis and Chemical Reactions
Ethyl 3-bromoisonicotinate-related chemicals have been utilized as catalysts and intermediates in various chemical reactions:
- Copper-catalyzed N-formylation of amines utilized Ethyl bromodifluoroacetate, highlighting the compound's role in facilitating complex chemical transformations (Xiao-fang Li et al., 2018).
- The compound played a crucial role in the synthesis of tri- and tetra-cyclic heterocycles through radical cyclisation reactions onto azoles (S. M. Allin et al., 2005).
- A coenzyme NADH model-mediated reaction involving Ethyl (2Z)-4-bromo-2-cyano-3-(2-naphthyl)but-2-enoate, related to Ethyl 3-bromoisonicotinate, revealed insights into debromination and cyclization reactions (X. Fang et al., 2006).
4. Material Science and Engineering
Ethyl 3-bromoisonicotinate-related compounds have been instrumental in the field of material science, particularly in the engineering of frameworks and structures at the molecular level:
- Ionic liquids involving ethyl and bromo groups have been used for the synthesis and crystallization of coordination polymers, displaying the compound's significance in creating complex chemical structures (J. Liao et al., 2006).
- Zirconium-based metal-organic frameworks (Zr-MOFs) functionalized by ethyl, bromo, and other groups demonstrated the potential of these compounds in enhancing catalytic performance and structural tunability (Ning Huang et al., 2017).
Safety and Hazards
Mechanism of Action
Ethyl 3-bromoisonicotinate is an important organic synthesis intermediate, primarily used in pharmaceutical production . It is also a good industrial solvent .
Mode of Action
It is known that the compound is synthesized through the esterification of 3-bromoisonicotinic acid with methanol under the catalysis of a solid superacid . The reaction system is acidic, which leads to the protonation of the halogen atom in the product structure .
properties
IUPAC Name |
ethyl 3-bromopyridine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-2-12-8(11)6-3-4-10-5-7(6)9/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAJIRIIDTCRPKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=NC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40568952 | |
Record name | Ethyl 3-bromopyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40568952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-bromoisonicotinate | |
CAS RN |
13959-01-8 | |
Record name | Ethyl 3-bromopyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40568952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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